molecular formula C36H54N2O2 B1273035 (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine CAS No. 135616-40-9

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Cat. No. B1273035
CAS RN: 135616-40-9
M. Wt: 546.8 g/mol
InChI Key: FYNXDGNCEBQLGC-LOYHVIPDSA-N
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Description

“(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine” is a chemical compound that is often used in various chemical reactions . It is also known as “(R,R)-Jacobsen’s ligand” and is used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of “(R,R)-1,2-diammoniumcyclohexane mono- (+)-tartrate” with “3,5-di-tert-butylsalicylaldehyde” in ethanol . This reaction results in the formation of “(R,R)-N,N’-bis (3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese (III) chloride”, which is a highly enantioselective epoxidation catalyst intermediate .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The compound contains two cyclohexane rings, each of which is attached to a salicylidene group. The salicylidene groups are further substituted with tert-butyl groups .


Chemical Reactions Analysis

“(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine” is known to be a catalyst in the epoxidation of arenes . It is also used in the synthesis of other compounds, such as "(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)" .

Scientific Research Applications

Antioxidants in Cumene Oxidation

This compound, being a derivative of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, has been studied for its antioxidant properties, particularly in cumene oxidation . Antioxidants are crucial in various industries, including food, pharmaceuticals, and polymers, to prevent oxidative degradation.

Organic Synthesis

The compound can be used in organic synthesis, particularly in the preparation of other complex organic compounds . Its unique structure and properties can make it a valuable intermediate in various synthetic routes.

Oxidative Rearrangement

3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivatives, such as the compound , have been found to rearrange to various esters when oxidized with potassium ferricyanide in an alkaline medium . This oxidative rearrangement can be useful in the synthesis of various esters, which have wide applications in industries like plastics, resins, and fragrances.

Industrial Organic Chemistry

Given its potential antioxidant properties and its ability to undergo oxidative rearrangement, this compound could have applications in industrial organic chemistry . It could be used in the development of new industrial processes or the improvement of existing ones.

Safety and Hazards

This compound is harmful if swallowed, inhaled, or comes in contact with the skin. It can cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that similar compounds have antioxidant properties , suggesting that they may interact with reactive oxygen species or enzymes involved in oxidative stress.

Mode of Action

It’s known that 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a related compound, rearranges to various esters when oxidized with potassium ferricyanide in an alkaline medium . This suggests that the compound may undergo similar oxidative rearrangements, potentially leading to changes in its structure and function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For example, the compound’s oxidative rearrangements occur in an alkaline medium , suggesting that pH could affect its reactivity. Similarly, temperature could influence the rate of these reactions, while other reactive species could compete with the compound for reactive oxygen species, potentially affecting its antioxidant efficacy.

properties

IUPAC Name

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXDGNCEBQLGC-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113716
Record name Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135616-40-9
Record name Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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